molecular formula C10H20O3 B050322 (S)-tert-Butyl 2-hydroxy-4-methylpentanoate CAS No. 3069-52-1

(S)-tert-Butyl 2-hydroxy-4-methylpentanoate

Cat. No. B050322
CAS RN: 3069-52-1
M. Wt: 188.26 g/mol
InChI Key: JXHBSPWXNWZNDR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of (S)-tert-Butyl 2-hydroxy-4-methylpentanoate and related compounds involves the reaction of preparative compounds with (R) and (S) methyl lactate in the presence of a silver (I) oxide catalyst. This method provides a convenient approach to synthesizing these compounds, which are useful for the synthesis of different natural products such as epothilones (Hamad & Schinzer, 2000).

Molecular Structure Analysis

X-ray studies have revealed detailed insights into the molecular structure of related tert-butyl compounds. For instance, tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate exhibits a 4-enol form when crystals are grown from a mixture of dichloromethane and pentane, providing valuable information on molecular packing driven by strong O-H...O=C hydrogen bonds (Didierjean et al., 2004).

Scientific Research Applications

  • Synthesis of Natural Products : This compound is useful for synthesizing different natural products, such as epothilones, which are of interest in pharmaceutical and chemical research (Hamad & Schinzer, 2000).

  • Synthesis of Complex Molecules : It serves as an intermediate in the synthesis of complex molecules, demonstrating its utility in organic synthesis and chemical engineering (Fox & Ley, 2003).

  • Production of Biocompatible Polymers : The compound is used in the production of biocompatible polymers through copolymerization with carbon dioxide, highlighting its potential in biomedical and environmental applications (Tsai, Wang, & Darensbourg, 2016).

  • Chemoselective Deprotection in Organic Synthesis : The compound is involved in the chemoselective deprotection of amino esters, showcasing its relevance in the field of catalysis and organic chemistry (Mäenpää, Kanerva, & Liljeblad, 2016).

  • Synthesis of Amino Acids and Derivatives : It is used in the stereoselective synthesis of γ-fluorinated α-amino acids, indicating its importance in the creation of novel amino acid derivatives for pharmaceutical research (Laue, Kröger, Wegelius, & Haufe, 2000).

  • Application in Asymmetric Synthesis : The compound plays a role in the asymmetric synthesis of sugars and related compounds, which is crucial for the development of new therapeutic agents (Csatayová et al., 2011).

  • Synthesis of Multifunctional Dendrimers : It is used in the construction of multifunctional dendrimers, demonstrating its potential in materials science and nanotechnology (Newkome et al., 2003).

properties

IUPAC Name

tert-butyl (2S)-2-hydroxy-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8,11H,6H2,1-5H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHBSPWXNWZNDR-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-hydroxy-4-methylpentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Sammet, T Bogner, M Nahrwold… - The Journal of …, 2010 - ACS Publications
The first syntheses of bioactive cryptophycins functionalized at unit D were accomplished in a one-pot Staudinger reduction/cyclization step. An azido precursor for the lower part of the …
Number of citations: 67 pubs.acs.org

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